Structural Confirmation for Docking and SAR Studies: EPPC vs. General Markush Structures
For researchers conducting in silico screening or structure-based drug design targeting ACC, the unambiguous identity of the screening compound is critical. EPPC possesses a unique combination of the pyrrolidine group directly attached to the pyrimidine C6 position, and the piperidine-1-carboxylate ethyl ester attached via a carboxamide linker at the C4 position [1]. In the generic Markush structure of patent US-8962641-B2, the 'Ar' and 'L-T' groups can vary widely, leading to thousands of potential analogs with undefined ACC activity [1]. Using EPPC, with its explicitly defined and characterized structure, eliminates the ambiguity of selecting a representative compound from a broad patent class whose exact binding pose and potency are not guaranteed.
| Evidence Dimension | Structural Definition for Activity Correlation |
|---|---|
| Target Compound Data | Unambiguous single chemical entity: 6-(pyrrolidin-1-yl)-N-(1-(ethoxycarbonyl)piperidin-4-yl)pyrimidine-4-carboxamide [2] |
| Comparator Or Baseline | Generic patent class of pyrimidine-substituted pyrrolidine derivatives with variable 'Ar', 'L', and 'T' groups [1] |
| Quantified Difference | Not applicable (structural precision vs. combinatorial diversity); the target compound provides a fixed, dockable pharmacophore, whereas the patent class offers a range of undefined structures. |
| Conditions | In silico molecular docking and pharmacophore modeling environments. |
Why This Matters
Purchasing EPPC guarantees delivery of the exact pharmacophore implied by the patent's structural activity data, reducing the risk of inactive analogs that are merely covered generically by the Markush claim.
- [1] Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8962641 B2. View Source
- [2] Ethyl 4-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)piperidine-1-carboxylate. CAS Common Chemistry Database Entry. View Source
